

# The Role of 14,15-Epoxyeicosatrienoic Acid in Renal Physiology: A Technical Guide

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## Compound of Interest

Compound Name: **(±)14,15-Epoxyeicosatrienoic acid**

Cat. No.: **B1140499**

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## Executive Summary

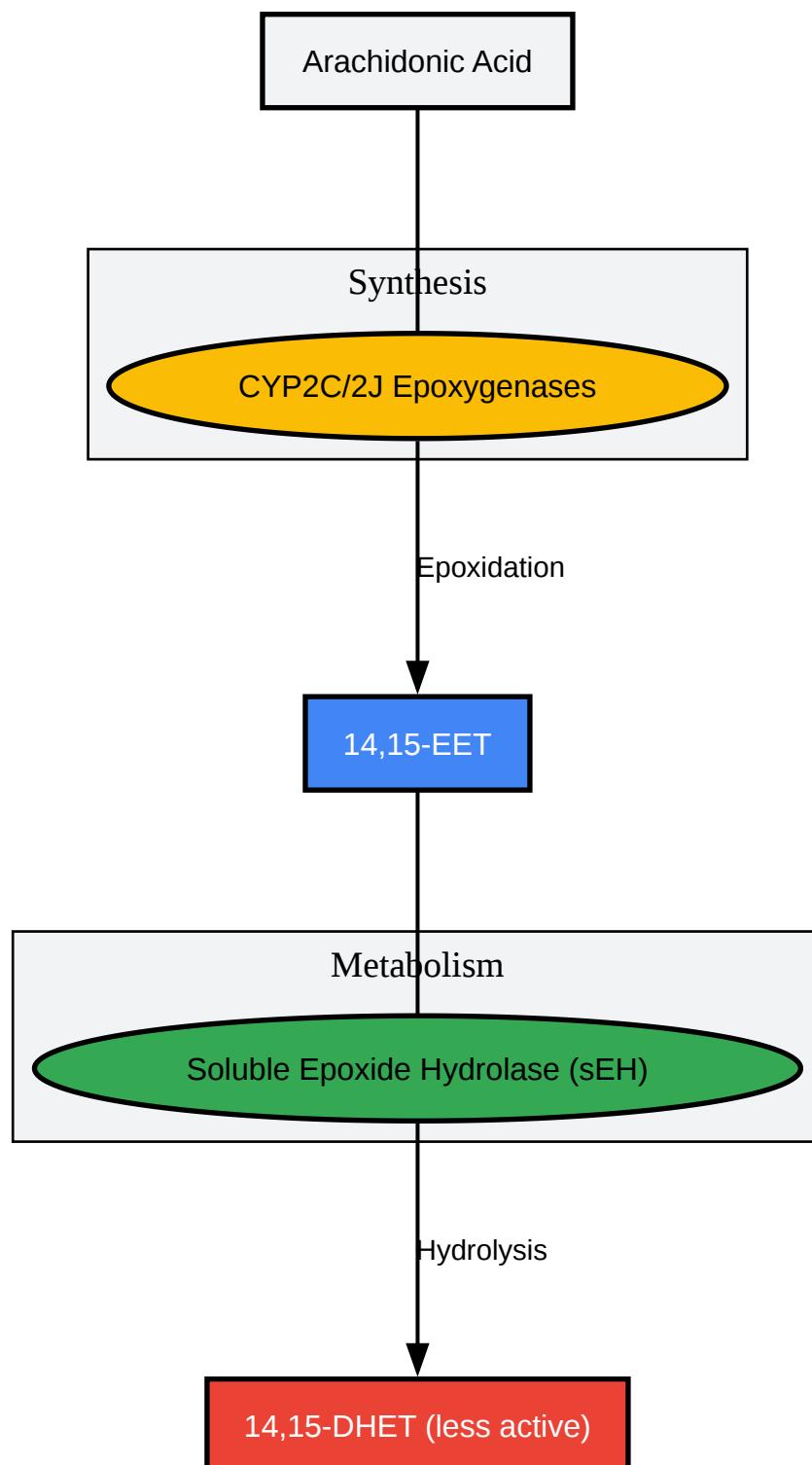
14,15-Epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid, is an important signaling molecule in the kidney. It plays a crucial role in regulating renal hemodynamics, tubular transport, and inflammatory processes. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological actions of 14,15-EET in the kidney. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development in this area.

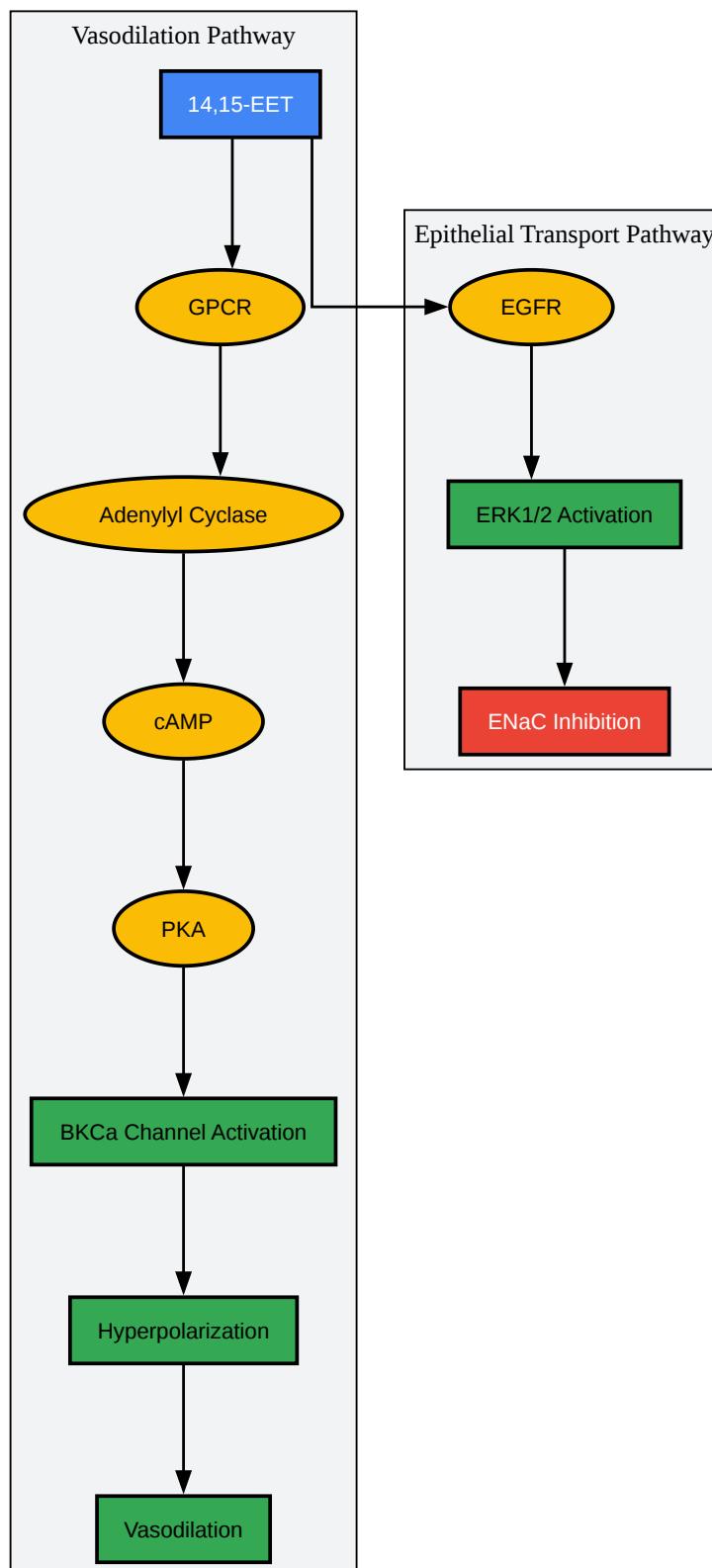
## Synthesis and Metabolism of 14,15-EET in the Kidney

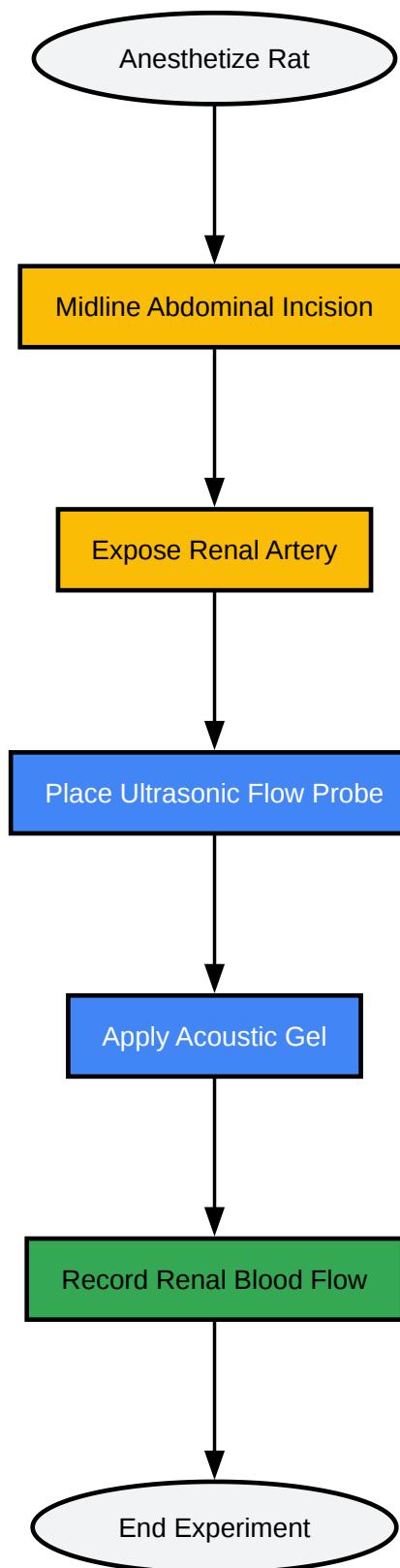
14,15-EET is synthesized from arachidonic acid by the action of cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.<sup>[1][2]</sup> In the rat and mouse kidney, CYP2C enzymes are the main contributors to the formation of 11,12-EET and 14,15-EET.<sup>[2][3]</sup> These enzymes are expressed in renal epithelial and endothelial cells.<sup>[2][3]</sup>

The biological activity of 14,15-EET is terminated through its conversion to the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).<sup>[3][4][5]</sup> The sEH enzyme is highly expressed in the renal proximal tubules.<sup>[4][5]</sup>

Inhibition of sEH is a key therapeutic strategy to enhance the beneficial effects of 14,15-EET by increasing its bioavailability.[4][5][6]





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